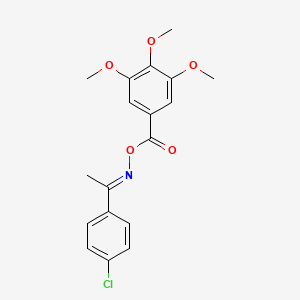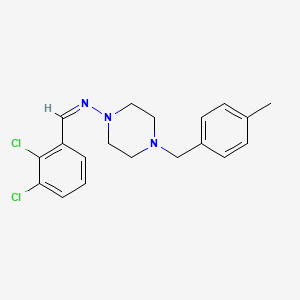
4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone), also known as MBPD-PH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of 4-methyl-1-benzoxepine-2,3-dione with phenylhydrazine, followed by purification and characterization. MBPD-PH has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) involves the formation of a complex with ROS, which results in a change in the fluorescence properties of the compound. This change in fluorescence can be detected using various spectroscopic techniques, allowing for the quantification of ROS levels in biological samples.
Biochemical and Physiological Effects:
4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) has been shown to exhibit unique biochemical and physiological effects. In addition to its ROS detection capabilities, 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) has been shown to have antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases. Additionally, 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) has been shown to inhibit the activity of certain enzymes, making it a valuable tool for studying enzyme kinetics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) in scientific research is its high selectivity for ROS. This allows for the quantification of ROS levels in biological samples with high accuracy and precision. However, one of the limitations of using 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) is its relatively low water solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone). One potential area of research involves the development of new derivatives of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) with improved water solubility and other desirable properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone), as well as its potential therapeutic applications. Finally, the use of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) in combination with other fluorescent probes and imaging techniques may provide new insights into the role of ROS in various biological processes.
Synthesemethoden
The synthesis of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) involves the reaction of 4-methyl-1-benzoxepine-2,3-dione with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone). After the reaction is complete, the product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using spectroscopic methods such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. The ability of 4-methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) to selectively detect ROS makes it a valuable tool for studying these processes.
Eigenschaften
IUPAC Name |
(3Z)-4-methyl-3-(phenylhydrazinylidene)-1-benzoxepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-11-13-7-5-6-10-15(13)21-17(20)16(12)19-18-14-8-3-2-4-9-14/h2-11,18H,1H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEOMIMUADZIAD-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2OC(=O)C1=NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC2=CC=CC=C2OC(=O)/C1=N\NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-benzoxepine-2,3-dione 3-(phenylhydrazone) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)
![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)



![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)



